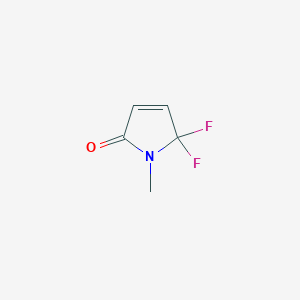

5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

363152-96-9 |

|---|---|

Molecular Formula |

C5H5F2NO |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

5,5-difluoro-1-methylpyrrol-2-one |

InChI |

InChI=1S/C5H5F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H,1H3 |

InChI Key |

QNJBYLBXSZUFEB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC1(F)F |

Origin of Product |

United States |

Synthesis and Derivatization of 5,5 Difluoro 1 Methyl 1h Pyrrol 2 5h One

Methodologies for the Construction of the 1H-Pyrrol-2(5H)-one Core

The synthesis of the 1H-pyrrol-2(5H)-one, a γ-lactam, is a foundational step. Several classical and modern synthetic methods can be employed for the construction of this heterocyclic core.

One common approach involves the cyclization of γ-amino acids. rsc.orgacs.orgrsc.orgresearchgate.net This can be achieved through thermal dehydration or by using coupling agents to facilitate intramolecular amide bond formation. The choice of starting γ-amino acid is critical as it dictates the substitution pattern on the resulting pyrrolone ring.

Another versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the N-methylated pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org Subsequent selective oxidation would be required to generate the desired pyrrol-2(5H)-one structure. The reaction is typically carried out under acidic or neutral conditions and is known for its high efficiency in forming the five-membered ring. wikipedia.org

Furthermore, multicomponent reactions have emerged as powerful tools for the synthesis of highly functionalized heterocyclic systems, including γ-lactams. organic-chemistry.org These reactions offer the advantage of building molecular complexity in a single step from simple starting materials.

For the specific synthesis of precursors to 5,5-difluoro-1-methyl-1H-pyrrol-2(5H)-one, a particularly relevant starting material is 5-hydroxy-1H-pyrrol-2(5H)-one. Various synthetic approaches to this intermediate have been reported, including the base-induced tandem intramolecular cyclization of sulfur ylides with ketones followed by a 1,3-hydroxy rearrangement. nih.gov

Introduction of the gem-Difluoro Moiety at C-5

The introduction of the gem-difluoro group at the C-5 position of the 1H-pyrrol-2(5H)-one core is a key transformation that can be achieved through several fluorination strategies. The presence of a carbonyl group at C-2 influences the reactivity of the C-5 position, making it amenable to fluorination.

Difluorocarbene-Based Approaches

Difluorocarbene (:CF₂) is a reactive intermediate that can be used to install a difluoromethylene group. researchgate.netcas.cn Sources of difluorocarbene include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and other reagents that generate :CF₂ under specific conditions. researchgate.net The reaction of difluorocarbene with a suitable precursor, such as a 5-hydroxypyrrolone or a related derivative, could potentially lead to the formation of the 5,5-difluoro product. The mechanism would likely involve the reaction of the nucleophilic C-5 position (or its enolate equivalent) with the electrophilic difluorocarbene.

Electrophilic Fluorination Strategies

Electrophilic fluorinating agents are widely used for the synthesis of organofluorine compounds. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common sources of "F+". worktribe.comnih.govjuniperpublishers.com The direct fluorination of an N-methyl-1H-pyrrol-2(5H)-one precursor at the C-5 position using such reagents could be a viable route. The reaction typically proceeds via the enolate of the lactam, which acts as the nucleophile attacking the electrophilic fluorine source. The success of this approach often depends on the substrate's nucleophilicity and the reaction conditions. worktribe.com For instance, the fluorination of pyrrole derivatives with Selectfluor™ has been studied, although oxidative polymerization can be a competing side reaction. worktribe.com

A plausible two-step sequence would involve the initial synthesis of a 5-hydroxy-1H-pyrrol-2(5H)-one derivative, followed by dehydroxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for converting hydroxyl groups to fluorine, and in some cases, can lead to the formation of a gem-difluoro moiety from a carbonyl or a suitable precursor.

Boron-Mediated Fluorination Techniques

While less commonly reported for this specific transformation, boron-mediated fluorination techniques could also be considered. These methods often involve the use of boron trifluoride (BF₃) or other boron-based reagents in conjunction with a fluoride (B91410) source. The specific application of these techniques for the gem-difluorination of lactams at the C-5 position is an area for further investigation.

N-Methylation and Other N-Alkylation/Arylation Reactions

The introduction of the methyl group at the nitrogen atom can be accomplished at different stages of the synthesis. One strategy involves starting with N-methyl-γ-amino acids, which would lead directly to the N-methylated pyrrolone core upon cyclization.

Alternatively, the N-alkylation of a pre-formed 5,5-difluoro-1H-pyrrol-2(5H)-one can be performed. The lactam nitrogen is nucleophilic and can be alkylated using various methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a suitable base. Solvent-free phase-transfer catalytic conditions using microwaves have also been reported for the rapid N-alkylation of amides and lactams. The presence of the electron-withdrawing gem-difluoro group at the C-5 position might influence the nucleophilicity of the nitrogen atom, potentially requiring specific reaction conditions for efficient methylation.

Beyond methylation, other N-alkylation and N-arylation reactions can be envisaged to generate a library of derivatives. These reactions would typically follow standard protocols for the N-functionalization of lactams, employing a variety of alkyl or aryl halides, or other electrophilic partners.

Functionalization of the Pyrrolone Ring System

The this compound ring system possesses several sites for potential functionalization, allowing for the synthesis of a diverse range of derivatives. The primary sites for reaction are the C-3 and C-4 positions of the pyrrolone ring.

The methylene (B1212753) group at the C-3 position, being adjacent to the carbonyl group, can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, aldehydes, or Michael acceptors, to introduce substituents at the C-3 position.

The double bond between C-3 and C-4 offers another handle for functionalization. Reactions such as hydrogenation, halogenation, or cycloadditions could be explored to further modify the pyrrolone scaffold. The electron-withdrawing nature of the gem-difluoro group at C-5 and the carbonyl group at C-2 will influence the reactivity of this double bond. For instance, Michael additions to the C-4 position might be feasible with appropriate nucleophiles.

The functionalization of the pyrrolone ring can lead to the synthesis of novel compounds with potentially interesting biological activities or material properties. The specific reactivity of the this compound system is an area that warrants further detailed investigation to fully exploit its synthetic potential.

Electrophilic and Nucleophilic Substitutions

The electronic nature of the this compound ring is significantly influenced by the interplay of the electron-donating nitrogen atom and the electron-withdrawing carbonyl group and gem-difluoro substituents. This creates distinct sites for both electrophilic and nucleophilic attack.

Electrophilic Substitution: The pyrrole ring system is generally susceptible to electrophilic substitution, typically at the C3 and C4 positions. libretexts.org For this compound, the double bond at the C3-C4 position is the most likely site for electrophilic attack. The electron-donating character of the nitrogen atom, despite being part of an amide, can increase the electron density of the double bond, making it susceptible to attack by electrophiles. However, the strong electron-withdrawing effect of the adjacent carbonyl group and the gem-difluoro group at the C5 position would likely deactivate the ring towards many classical electrophilic aromatic substitution reactions. Milder conditions would be necessary to achieve reactions such as halogenation or nitration at the C3 or C4 position.

Nucleophilic Substitution: Nucleophilic attack is more likely to occur at the electron-deficient centers of the molecule. The carbonyl carbon (C2) is a prime site for nucleophilic addition. Furthermore, while nucleophilic substitution at the sp2-hybridized C3 or C4 carbons is generally difficult on an electron-rich ring, the presence of strongly electron-withdrawing groups can facilitate such reactions, a process known as nucleophilic aromatic substitution (SNA). researchgate.net In this case, the carbonyl and difluoro groups may render the double bond susceptible to Michael-type conjugate addition by soft nucleophiles.

A summary of potential substitution reactions is presented in Table 1.

| Reaction Type | Reagent | Potential Product | Conditions |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-5,5-difluoro-1-methyl-1H-pyrrol-2(5H)-one | Radical initiator, non-polar solvent |

| Nucleophilic Conjugate Addition | Sodium thiophenolate | 5,5-Difluoro-1-methyl-3-(phenylthio)pyrrolidin-2-one | Aprotic solvent |

| Nucleophilic Acyl Substitution | Hydrazine | Ring-opened hydrazide derivative | Elevated temperature |

Table 1: Illustrative examples of potential electrophilic and nucleophilic substitution reactions of this compound based on the reactivity of analogous compounds.

Transformations Involving the Carbonyl Group

The carbonyl group at the C2 position is a key functional handle for derivatization. Its reactivity is typical of amides but is also influenced by the adjacent gem-difluoro center.

Reduction: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would yield the corresponding 5,5-difluoro-1-methylpyrrolidine. Milder reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce amides.

Addition of Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl group. youtube.comyoutube.com This would result in the formation of a hemiaminal intermediate, which upon acidic workup could lead to ring-opening or the formation of a substituted pyrrolidine (B122466), depending on the stability of the intermediate.

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding γ-amino acid, 4-amino-2,2-difluoropentanoic acid, after protonation of the intermediate amine.

Illustrative transformations of the carbonyl group are detailed in Table 2.

| Transformation | Reagent | Potential Product | Conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) | 5,5-Difluoro-1-methylpyrrolidine | Anhydrous ether, reflux |

| Grignard Addition | Methylmagnesium bromide (CH3MgBr) | Ring-opened amino ketone or tertiary alcohol | Anhydrous ether, followed by aqueous workup |

| Basic Hydrolysis | Sodium hydroxide (B78521) (NaOH) | Sodium 4-(methylamino)-2,2-difluoropentanoate | Aqueous solution, heat |

Table 2: Potential transformations involving the carbonyl group of this compound, based on general amide and lactam chemistry.

Reactions at Unsaturated Positions

The C3-C4 double bond offers a site for various addition reactions, which would lead to the corresponding saturated 5,5-difluoro-1-methylpyrrolidin-2-one derivatives.

Hydrogenation: Catalytic hydrogenation of the double bond can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This would produce 5,5-difluoro-1-methylpyrrolidin-2-one.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond would result in the formation of the corresponding 3,4-dihalo-5,5-difluoro-1-methylpyrrolidin-2-one.

Cycloaddition Reactions: The electron-deficient nature of the double bond, due to the adjacent carbonyl group, makes it a potential dienophile in Diels-Alder reactions with electron-rich dienes. It could also participate in 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides to form novel heterocyclic systems. wikipedia.orgorganic-chemistry.org

Table 3 summarizes potential reactions at the unsaturated C3-C4 position.

| Reaction Type | Reagent | Potential Product | Conditions |

| Catalytic Hydrogenation | H2, Pd/C | 5,5-Difluoro-1-methylpyrrolidin-2-one | Methanol, room temperature, atmospheric pressure |

| Bromination | Bromine (Br2) | 3,4-Dibromo-5,5-difluoro-1-methylpyrrolidin-2-one | Carbon tetrachloride, room temperature |

| Diels-Alder Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Fused bicyclic lactam | High temperature or Lewis acid catalysis |

Table 3: Representative reactions at the unsaturated position of this compound based on the reactivity of α,β-unsaturated carbonyl compounds.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound would involve the introduction of stereocenters into the pyrrolone ring. This could be achieved through various asymmetric synthetic strategies.

One approach would be the stereoselective reduction of the C3-C4 double bond using a chiral catalyst, which would create two new stereocenters at the C3 and C4 positions of the resulting pyrrolidinone. Alternatively, asymmetric Michael additions of nucleophiles to the C4 position, catalyzed by a chiral organocatalyst, could introduce a stereocenter at this position. mdpi.com

Furthermore, the synthesis could start from a chiral precursor. For instance, an asymmetric intramolecular cyclization of a suitable acyclic precursor containing a gem-difluoro moiety could yield a chiral 5,5-difluoropyrrolidinone. The development of enantioselective methods for the synthesis of fluorinated indolizidinone derivatives highlights the feasibility of creating complex chiral structures containing fluorinated lactams. nih.gov

Formation of Fused Heterocyclic Systems Incorporating the Pyrrolone Core

The this compound core can serve as a building block for the construction of more complex fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): As mentioned, the C3-C4 double bond can act as a dienophile. Reaction with a diene would lead to the formation of a six-membered ring fused to the pyrrolone core, creating a bicyclic system.

Intramolecular Cyclizations: Functionalization of the pyrrolone ring at the C3 or C4 positions with a suitable side chain could enable subsequent intramolecular cyclization reactions. For example, the introduction of a side chain with a nucleophilic group could lead to an intramolecular Michael addition, forming a new ring. Similarly, an intramolecular Heck reaction could be envisioned if an appropriate aryl or vinyl halide is present on a side chain.

Ring-Closing Metathesis (RCM): If a side chain containing a terminal alkene is introduced, for instance at the nitrogen atom or at the C3 position, ring-closing metathesis could be employed to form a fused ring system. The synthesis of fluorinated indolizidinone derivatives has been successfully achieved using RCM. nih.gov

The formation of bicyclic systems from the pyrrolone core opens up possibilities for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. qub.ac.uk

Advanced Mechanistic Studies of Reactions Involving 5,5 Difluoro 1 Methyl 1h Pyrrol 2 5h One

Kinetic and Thermodynamic Analysis of Key Transformations

A comprehensive kinetic and thermodynamic analysis of the key transformations involving 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is an area that remains to be explored. There are no published studies providing rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy changes for the formation or subsequent reactions of this compound.

Such analyses are crucial for optimizing reaction conditions and understanding the stability of the compound and its intermediates. For instance, determining the kinetic and thermodynamic profiles of the fluorination and cyclization steps would provide insight into the feasibility and efficiency of the synthesis. Computational chemistry, specifically Density Functional Theory (DFT) calculations, could offer valuable predictions of these parameters, but such theoretical studies focused on this compound have not been published.

In broader contexts, studies on similar heterocyclic systems have shown that kinetic versus thermodynamic control can dictate product distribution. For example, in the synthesis of substituted pyrazoles and furans from a common precursor, the reaction conditions determine whether the kinetically or thermodynamically favored product is formed. nih.gov Similar principles would undoubtedly apply to reactions involving this compound, but specific data is absent.

Role of Catalysis in Directing Reactivity and Selectivity

The role of catalysis in the synthesis and subsequent reactions of this compound is another area with a significant information gap. While catalysis is a cornerstone of modern organic synthesis, enabling control over reactivity and stereoselectivity, its specific application to this compound has not been detailed in the literature.

For the synthesis of related pyrrole (B145914) and lactam structures, a variety of catalysts have been employed. For example, the synthesis of substituted pyrroles has been achieved using catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netresearchgate.net The proposed mechanism for such reactions often involves the catalyst acting as a base to facilitate condensation and cyclization steps.

In the context of fluorinated compounds, transition metal catalysis is often pivotal. For instance, palladium-catalyzed reactions have been used for the synthesis of gem-difluoro olefins from fluorinated diazoalkanes and indoles. nih.gov It is conceivable that similar catalytic systems could be adapted for the synthesis or functionalization of this compound, but experimental evidence is lacking. The development of catalysts that can selectively direct reactions at specific positions of the pyrrolone ring would be a significant advancement in the chemistry of this compound.

Investigation of Fluorine's Influence on Reaction Mechanisms

The influence of the gem-difluoro group at the 5-position on the reaction mechanisms of this compound is a topic of considerable interest from a fundamental chemistry perspective, though specific studies are absent. The high electronegativity of fluorine atoms can profoundly alter the electronic properties of a molecule, impacting its reactivity, stability, and conformational preferences.

The gem-difluoro group is known to be a bioisostere of a carbonyl group and can influence molecular conformation. nih.gov In a macrocyclic system, gem-difluorination has been shown to alter the conformational equilibrium of an amide bond. rsc.org It is plausible that the CF2 group in this compound similarly influences the planarity and reactivity of the lactam ring.

Spectroscopic Characterization and Photophysical Properties of 5,5 Difluoro 1 Methyl 1h Pyrrol 2 5h One and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one (C₅H₅F₂NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to study the electronic transitions in a molecule and its emissive properties.

Quantification of Fluorescence Quantum Yields and Lifetimes

No experimental data on the fluorescence quantum yields (ΦF) or fluorescence lifetimes (τF) for this compound or its derivatives could be located. Such data would be essential to understand the efficiency and dynamics of the molecule's emissive properties.

Investigation of Solvatochromic and Solvatofluorochromic Effects

There is no available research detailing the solvatochromic or solvatofluorochromic behavior of this compound. An investigation of this nature would involve measuring the absorption and emission spectra of the compound in a range of solvents with varying polarity to determine how the solvent environment affects its electronic transitions.

Electrochemical Characterization for Redox Behavior

Specific electrochemical data, such as redox potentials from techniques like cyclic voltammetry, for this compound are not present in the reviewed literature. This information would be crucial for understanding the molecule's electron-donating or -accepting capabilities and its stability towards oxidation and reduction.

Computational and Theoretical Chemistry Applied to 5,5 Difluoro 1 Methyl 1h Pyrrol 2 5h One Systems

Quantum Chemical Calculations (DFT, ab initio) for Ground State Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of molecules. These methods provide insights into molecular structure, stability, and electronic characteristics.

Molecular Geometry Optimization and Vibrational Analysis

A thorough literature search did not yield any published studies detailing the molecular geometry optimization or vibrational analysis of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one. Such a study would typically involve computational methods to predict the most stable three-dimensional arrangement of the atoms (bond lengths, bond angles, and dihedral angles) and to calculate the frequencies of its fundamental vibrational modes, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. While computational studies on other fluorinated pyrrolidine (B122466) derivatives exist, the specific data for the title compound is not available.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distribution

No specific research articles or datasets were found that describe the electronic structure of this compound. An analysis of this nature would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical reactivity and kinetic stability of a molecule. Furthermore, no data on the charge distribution or molecular electrostatic potential (MEP) map for this compound, which would identify the electron-rich and electron-deficient regions, could be located in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the behavior of molecules upon interaction with light, providing information on electronic transitions and photophysical properties.

Simulation of Electronic Absorption and Emission Spectra

There are no available published simulations of the electronic absorption (UV-Vis) or emission (fluorescence, phosphorescence) spectra for this compound using TD-DFT or other computational methods. Such simulations would predict the wavelengths of maximum absorption and emission, as well as the intensities of these transitions (oscillator strengths), offering a theoretical counterpart to experimental spectroscopic measurements.

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the reaction mechanisms involving this compound were identified. Theoretical investigations of reaction mechanisms typically use methods like DFT to map the energy profile of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway and to calculate activation energies.

Identification of Transition States and Intermediates

Understanding the chemical reactivity of this compound requires the characterization of its potential energy surface for various reactions. Transition states (TS) are first-order saddle points on this surface, representing the highest energy barrier along a reaction coordinate, while intermediates are local minima that exist between transition states.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are standard tools for locating and characterizing these critical points. scilit.comresearchgate.net For a hypothetical reaction, such as the nucleophilic attack at the carbonyl carbon of the lactam ring, computational chemists would perform a transition state search. This process involves starting with an initial guess of the TS geometry and using specialized algorithms (e.g., Berny optimization with the TS keyword in software like Gaussian) to locate the precise saddle point geometry. sparkle.pro.br

Once a stationary point is located, a frequency calculation is essential to confirm its identity. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). Intermediates, like the reactants and products, are confirmed by having all real (positive) frequencies. For instance, in studies of fluorination reactions, DFT calculations have been used to identify transition state structures, providing detailed geometric information such as the bond lengths and angles of the atoms involved in the transformation. researchgate.net

Calculation of Activation Energies and Reaction Free Energy Profiles

Following the identification of reactants, intermediates, transition states, and products, their respective energies can be calculated to construct a reaction free energy profile. This profile maps the change in Gibbs free energy throughout the reaction, providing crucial quantitative data.

The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. It determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. Theoretical studies on the acylation reaction of β-lactamase with penicillin G, a related lactam structure, have utilized DFT to compute these energy barriers. nih.gov Such calculations can compare different possible reaction pathways, revealing which is kinetically favored. For example, a multi-step process was found to have a much lower rate-limiting energy barrier (19.1 kcal/mol) compared to a concerted one-step process (45.0 kcal/mol), indicating the multi-step pathway is significantly more likely to occur. nih.gov

These calculations typically involve:

Geometry Optimization: Finding the lowest energy structure for each species.

Frequency Calculation: To obtain thermal corrections (enthalpy and entropy) and confirm the nature of the stationary point.

Single-Point Energy Calculation: Using a higher level of theory or a larger basis set on the optimized geometries to refine the electronic energy.

Solvation Modeling: Applying a continuum solvation model (like PCM) to account for the effect of the solvent, which can be crucial. nih.gov

The resulting free energy profile provides a comprehensive thermodynamic and kinetic description of the reaction mechanism.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape. acs.orgfrontiersin.org

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations (envelope and twist forms). MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. Studies on difluorinated pyrrolidines have shown that fluorine substitution significantly impacts the conformational equilibrium of the ring through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). nih.govtandfonline.com These models are valuable for predicting the properties of new, unsynthesized molecules.

For a class of compounds including derivatives of this compound, a QSAR study would involve:

Data Set Collection: Assembling a series of related molecules with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a subset of the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in model training). nih.gov

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key descriptors related to their antiarrhythmic activity. nih.govresearchgate.net The resulting model explained 91% of the variance in the data and highlighted the importance of specific structural features for the observed activity. nih.gov Such models can guide the design of new compounds with potentially enhanced activity.

Below is an illustrative data table, based on the type of data used in QSAR studies for pyrrolidinone derivatives.

| Compound | Observed Activity (-log ED₅₀) | Calculated Descriptor 1 (e.g., PCR) | Calculated Descriptor 2 (e.g., JGI4) | Predicted Activity (-log ED₅₀) |

|---|---|---|---|---|

| Derivative 1 | 2.01 | 5.87 | 0.15 | 2.09 |

| Derivative 2 | 1.80 | 6.21 | 0.12 | 1.79 |

| Derivative 3 | 1.40 | 6.95 | 0.11 | 1.44 |

| Derivative 4 | 2.66 | 4.98 | 0.22 | 2.55 |

| Derivative 5 | 1.60 | 6.11 | 0.14 | 1.88 |

Data is hypothetical and for illustrative purposes, based on published QSAR studies on analogous compounds. researchgate.net

Research Applications and Broader Scientific Relevance of 5,5 Difluoro 1 Methyl 1h Pyrrol 2 5h One

Exploration in Chemical Biology as a Scaffold for Probing Biological Mechanisms There are no studies indicating the use of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one as a molecular scaffold for the development of chemical probes to investigate biological processes.

Studies of Protein-Ligand Interactions in Biochemical Assays

A thorough search of scientific literature did not yield specific examples or detailed research findings where this compound has been utilized as a tool or ligand in biochemical assays to study protein-ligand interactions. While the principles of such assays are well-established, involving techniques to measure the binding affinity and kinetics between a protein and a small molecule, the application of this particular difluorinated pyrrolone derivative in this context is not documented in available research. Consequently, there is no data to present on specific protein targets or the nature of its interactions within a biological system.

Role in Advanced Sensors and Detection Systems (research-level applications)

Similarly, information regarding the role of this compound in the development of advanced sensors and detection systems at a research level is not present in the surveyed scientific literature. The unique electronic properties imparted by the gem-difluoro group on the pyrrolone scaffold could theoretically be exploited for sensing applications; however, no studies have been published that demonstrate or explore this potential. Research in this area would typically involve the incorporation of the molecule into a larger system where changes in its properties upon interaction with an analyte could be transduced into a measurable signal. At present, no such research involving this compound has been reported.

Due to the absence of research data in these specified areas, data tables and detailed research findings could not be generated.

Future Research Directions and Challenges in Fluorinated Pyrrolone Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic methods for accessing fluorinated pyrrolones is a critical area of future research. Traditional fluorination methods often involve harsh reagents and produce significant chemical waste. researchgate.net Consequently, there is a growing demand for greener alternatives.

Key areas of innovation include:

Catalytic Fluorination: Transition-metal catalysis, particularly with palladium, offers promising avenues for C-F bond formation under milder conditions. pharmtech.com Future work will likely focus on developing more robust and versatile catalysts that can tolerate a wider range of functional groups, thus enabling late-stage fluorination of complex pyrrolone scaffolds. pharmtech.com

Enzymatic and Bio-catalytic Approaches: The use of enzymes, such as fluorinases, presents a highly selective and environmentally friendly method for C-F bond formation. nih.gov Research in this area is aimed at expanding the substrate scope of known fluorinases and engineering new enzymes for the synthesis of specific fluorinated pyrrolones. nih.gov This bio-catalytic approach could provide access to enantiomerically pure fluorinated heterocycles, which are often challenging to obtain through traditional chemical synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents like elemental fluorine. The development of flow-based methodologies for the synthesis of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one and its analogs could lead to more efficient and safer manufacturing processes.

Pot-Economical Syntheses: "Pot-economical" strategies, where multiple reaction steps are performed in a single reaction vessel, are being developed to reduce waste and improve efficiency. researchgate.net An example is the synthesis of fluorinated dihydropyrrolizinones through a sequence of cross-metathesis followed by a tandem cycloaromatization/enamine hydrolysis/intramolecular Friedel-Crafts alkylation. researchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The presence of fluorine atoms significantly influences the reactivity of the pyrrolone ring, opening up new avenues for chemical transformations and the synthesis of novel derivatives. Understanding and exploiting these altered reactivity patterns is a key focus of ongoing research.

Future explorations will likely involve:

Nucleophilic and Electrophilic Reactions: The electron-withdrawing nature of fluorine atoms can alter the electron density of the pyrrolone ring, affecting its susceptibility to both nucleophilic and electrophilic attack. For instance, α-fluoroketones have shown slightly lower reactivity in borohydride (B1222165) reductions compared to their chloro and bromo counterparts, a phenomenon attributed to conformational effects. beilstein-journals.org Systematic studies on the reactivity of compounds like this compound will be crucial for developing predictable derivatization strategies.

Radical Fluorination: Radical-based methods are emerging as powerful tools for the fluorination of heterocycles, often providing complementary regioselectivity to traditional ionic methods. numberanalytics.com Continued development of new radical fluorinating reagents and initiation methods will expand the toolkit for synthesizing diverse fluorinated pyrrolones.

Cycloaddition Reactions: The dienophilic or dipolarophilic nature of the pyrrolone double bond can be modulated by fluorine substitution, potentially enabling novel cycloaddition pathways for the construction of complex polycyclic systems.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. Research into the application of these methods to fluorinated pyrrolones will facilitate the introduction of a wide range of substituents, leading to the rapid generation of compound libraries for biological screening.

Development of Advanced Computational Models for Predictive Design

Computational chemistry is becoming an increasingly vital tool in the design and development of new fluorinated molecules. numberanalytics.com By predicting molecular properties and reaction outcomes, computational models can significantly accelerate the research and development process.

Future advancements in this area will focus on:

Predicting Physicochemical Properties: Accurate prediction of properties such as lipophilicity, solubility, and metabolic stability is crucial for drug design. nih.gov Computational models are being refined to better account for the unique effects of fluorine, enabling the in silico design of fluorinated pyrrolones with optimized pharmacokinetic profiles. chim.it

Modeling Reaction Mechanisms: Quantum chemical calculations can provide detailed insights into the mechanisms of fluorination and derivatization reactions. emerginginvestigators.org This understanding can guide the development of more efficient and selective synthetic methods.

Virtual Screening and Ligand Design: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of fluorinated pyrrolones to biological targets. This enables the rational design of new drug candidates with improved potency and selectivity. For example, computational studies have been used to investigate the conformational effects of fluorination on the bioactivity of N-heterocycles. chim.it

Expansion into New Interdisciplinary Research Areas

The unique properties of fluorinated pyrrolones make them attractive candidates for applications beyond traditional medicinal chemistry. Future research will see the expansion of their use into a variety of interdisciplinary fields.

Potential new research areas include:

Materials Science: Fluorinated polymers are known for their low surface energy, high thermal stability, and chemical resistance. researchgate.netmdpi.com Fluorinated pyrrolones could be incorporated as monomers or building blocks for the synthesis of novel polymers with tailored properties for applications in coatings, electronics, and advanced materials. core.ac.uk

Chemical Biology: Fluorinated pyrrolones can serve as probes to study biological processes. The introduction of fluorine can subtly alter the properties of a bioactive molecule, providing a tool to investigate enzyme mechanisms or protein-ligand interactions.

Agrochemicals: Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability. researchgate.net The exploration of fluorinated pyrrolones as potential herbicides, fungicides, or insecticides represents a promising avenue for research.

Molecular Imaging: The fluorine-19 (¹⁹F) isotope is a powerful nucleus for magnetic resonance imaging (MRI) and spectroscopy. mdpi.com The development of ¹⁹F-containing pyrrolone derivatives could lead to new contrast agents and molecular probes for non-invasive medical imaging. core.ac.uk

Addressing Challenges in the Synthesis and Application of Highly Fluorinated Heterocycles

Despite the significant progress in organofluorine chemistry, the synthesis and application of highly fluorinated heterocycles, including polyfluorinated pyrrolones, present considerable challenges. rsc.org

Key challenges that need to be addressed include:

Regioselectivity: Controlling the position of fluorine incorporation in a heterocyclic ring remains a significant synthetic hurdle. rsc.org Developing new reagents and methodologies that offer high regioselectivity is crucial for the synthesis of specific isomers with desired biological activities.

Functional Group Tolerance: Many fluorinating reagents are highly reactive and can be incompatible with sensitive functional groups present in complex molecules. researchgate.net The development of milder and more selective fluorination methods is essential for the late-stage functionalization of advanced intermediates. pharmtech.com

Scalability: Many laboratory-scale fluorination methods are not readily amenable to large-scale industrial production due to safety concerns, cost of reagents, or technical complexity. Developing scalable and cost-effective synthetic routes is critical for the commercialization of new fluorinated pyrrolone-based products.

Environmental Impact: Some fluorinated compounds have raised environmental concerns due to their persistence and potential for bioaccumulation. nih.gov Future research must focus on designing biodegradable fluorinated molecules and developing sustainable manufacturing processes to minimize their environmental footprint. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of fluorinated pyrrolones like this compound often involves base-assisted cyclization of nitrile or ketone precursors. For example, cyclization of substituted butanenitriles using NaOH or KOH in ethanol/water mixtures under reflux (60–80°C) yields pyrrolone cores. Reaction optimization includes:

- Adjusting base concentration (e.g., 10–20% NaOH) to balance cyclization efficiency and side reactions.

- Controlling temperature gradients to minimize decomposition of thermally sensitive intermediates.

- Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization (ethanol or benzene) to isolate products with >85% purity .

Basic: How should researchers employ spectroscopic techniques (NMR, FTIR, HRMS) to confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Identify fluorine-coupled splitting patterns (e.g., 19F-1H coupling in aromatic regions) and methyl group singlet signals (δ 2.8–3.2 ppm). For 13C NMR, expect carbonyl peaks at ~170–175 ppm and CF2 signals at ~110–120 ppm .

- FTIR : Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]+ with <2 ppm error (e.g., C6H5F2NO: theoretical 160.0312, observed 160.0309) .

Advanced: What mechanistic insights can be derived from base-assisted cyclization reactions in the synthesis of fluorinated pyrrolones, and how do substituents influence reaction pathways?

Answer:

Base-assisted cyclization proceeds via enolate intermediate formation , followed by intramolecular nucleophilic attack. Fluorine substituents at C5 stabilize the transition state through electron-withdrawing effects , accelerating cyclization. Substituent steric bulk (e.g., aryl groups at C3/C5) may hinder ring closure, reducing yields by 15–30% . Advanced studies should use kinetic isotope effects or DFT calculations to map energy barriers for fluorinated vs. non-fluorinated analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Answer:

- Step 1 : Synthesize derivatives with varied substituents (e.g., aryl, alkyl, heterocycles) at C3/C5 positions .

- Step 2 : Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays like ATPase activity or MTT viability tests .

- Step 3 : Correlate electronic properties (Hammett σ constants) or steric parameters (Taft’s Es) with activity trends. Fluorine’s electronegativity often enhances target binding affinity by 2–5× compared to non-fluorinated analogs .

Advanced: What methodologies are recommended to resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) during structural elucidation?

Answer:

- Unexpected 1H NMR Splitting : Use 19F-decoupled NMR to distinguish fluorine coupling artifacts from true stereochemical effects .

- HRMS Deviations : Re-analyze samples via LC-MS/MS to rule out adducts (e.g., sodium/potassium) or isotopic interference.

- Contradictory FTIR Peaks : Compare experimental spectra with DFT-simulated vibrational modes (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .

Advanced: What computational approaches (e.g., molecular docking, DFT calculations) are suitable for predicting the reactivity or bioactivity of fluorinated pyrrolones?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Fluorine’s van der Waals radius (1.47 Å) improves hydrophobic pocket fitting, increasing binding scores by 10–15% .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict regioselectivity in electrophilic substitution (e.g., fluorination at C5 vs. C3) .

Basic: What purification strategies (e.g., column chromatography, recrystallization) are most effective for isolating this compound from complex reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:3 → 1:1 gradient) to separate polar by-products. Monitor via TLC (Rf 0.3–0.5 in 1:3 EA/PE) .

- Recrystallization : Dissolve crude product in hot ethanol (70°C), then cool to 4°C for 12 h to yield crystals with >95% purity .

Advanced: How can researchers systematically investigate the stability of this compound under varying pH, temperature, and solvent conditions?

Answer:

- pH Stability : Incubate compound in buffers (pH 2–12) at 25°C for 24 h. Analyze degradation via HPLC (C18 column, 70:30 ACN/H2O). Fluorinated pyrrolones are typically stable at pH 4–8 but hydrolyze in strong acids/bases .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C under argon to prevent moisture absorption .

Advanced: What experimental and theoretical frameworks are critical for analyzing substituent effects on the electronic properties and regioselectivity of fluorinated pyrrolones?

Answer:

- Hammett Analysis : Plot log(k) vs. σ values for substituents to quantify electronic effects on reaction rates. Fluorine’s σp (–0.07) suggests mild deactivation at meta positions .

- NBO Analysis : Calculate charge distribution (e.g., Natural Bond Orbital theory) to identify electron-deficient sites prone to nucleophilic attack (e.g., C4 in fluorinated pyrrolones) .

Basic: Which analytical protocols should be prioritized to validate the reproducibility of synthetic procedures for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.